1-(4'-Cyano-4-biphenylyl)-3-methylurea
Description
Properties
Molecular Formula |
C15H13N3O |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-[4-(4-cyanophenyl)phenyl]-3-methylurea |
InChI |
InChI=1S/C15H13N3O/c1-17-15(19)18-14-8-6-13(7-9-14)12-4-2-11(10-16)3-5-12/h2-9H,1H3,(H2,17,18,19) |
InChI Key |
VRNPXWZJTVEWEO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Contextualization of the Urea Moiety in Contemporary Organic and Supramolecular Chemistry
The urea (B33335) functional group, characterized by a carbonyl flanked by two nitrogen atoms, is far more than a simple organic building block. Its true power lies in its exceptional ability to form strong, directional hydrogen bonds. Each urea group possesses two hydrogen bond donors (the N-H protons) and one hydrogen bond acceptor (the carbonyl oxygen), making it an ideal "synthon" for constructing ordered, self-assembling supramolecular structures. nih.gov
In contemporary chemistry, this property is exploited extensively. Urea derivatives are central to the design of:
Supramolecular Polymers and Gels: The directional hydrogen bonds can link molecules into long, polymer-like chains or extensive three-dimensional networks. nih.gov This self-assembly process can trap solvent molecules, leading to the formation of supramolecular gels from low-molecular-weight gelators (LMWGs). nih.gov
Organocatalysts: The ability to bind and activate substrates through hydrogen bonding has made urea and thiourea (B124793) derivatives powerful organocatalysts for a variety of chemical transformations. mdpi.com
Medicinal Chemistry: The urea moiety is a key feature in numerous approved drugs, where it establishes critical hydrogen-bonding interactions with biological targets like enzymes and receptors. nih.gov
The substitution pattern on the urea nitrogens significantly influences its properties. As seen with N-methylurea, even a single alkyl group can alter the intermolecular forces, leading to the formation of extensive 3D supramolecular networks that distinguish its properties from unsubstituted urea. researchgate.netacs.org This tunability is a key reason for the continued investigation into novel urea derivatives.
Table 1: Comparison of Physical Properties of Urea and N-Methylurea
| Property | Urea | N-Methylurea | Significance of Difference |
| Molar Mass | 60.06 g/mol | 74.08 g/mol | The addition of a methyl group increases mass and alters packing. |
| Hydrogen Bond Donors | 4 (two -NH₂) | 3 (one -NH₂ and one -NH) | Reduces the number of donor sites, influencing the geometry of the H-bond network. |
| Supramolecular Motif | "Head-to-tail" molecular alignment | Undulating "urea tape" motif within a 3D network acs.org | The methyl group sterically influences the crystal packing, creating a different and more complex supramolecular structure. |
| Molar Enthalpy of Sublimation | Not readily available | 94.38 ± 0.84 kJ·mol⁻¹ (at 343 K) researchgate.net | This value reflects the significant energy required to break the extensive intermolecular hydrogen bonds in the solid state. |
Significance of Biphenyl and Cyano Substructures in Molecular Design
The biphenyl (B1667301) and cyano groups are powerful tools in molecular design, renowned for their ability to impart specific electronic and structural properties to a molecule.
The biphenyl substructure provides a rigid, elongated (rod-like) core. This rigidity is crucial for creating molecules that can align in an ordered fashion, a prerequisite for forming liquid crystalline phases. mdpi.com Furthermore, the aromatic rings provide a platform for π-π stacking interactions, which can further stabilize ordered assemblies.
The terminal cyano (-C≡N) group is a particularly influential substituent. Its key features include:
Strong Dipole Moment: The cyano group is strongly electron-withdrawing, creating a large dipole moment along the long axis of the molecule. This polarity is a critical factor in the formation of stable liquid crystal phases, particularly the nematic phase widely used in displays. mdpi.com
Intermolecular Interactions: The nitrogen atom can act as a weak hydrogen bond acceptor, and the group can participate in dipole-dipole interactions, further influencing molecular packing.
The combination of an alkyl chain, a biphenyl core, and a terminal cyano group gives rise to the n-alkyl-cyanobiphenyl (nCB) family of compounds, which were foundational to the development of liquid crystal displays (LCDs). nih.govwikipedia.org The properties of these materials, such as their transition temperatures, are highly tunable by simply altering the length of the alkyl chain, demonstrating a clear structure-property relationship. nih.gov
Table 2: Phase Transition Temperatures for Select 4-n-alkyl-4'-cyanobiphenyl (nCB) Compounds
| Compound | n (Alkyl Chain) | Crystal to Nematic/Smectic Tₘ (°C) | Nematic to Isotropic Tᵢ (°C) |
| 5CB | 5 | 22.5 wikipedia.org | 35.0 wikipedia.org |
| 6CB | 6 | 14.5 | 29.0 |
| 7CB | 7 | 28.5 | 42.5 |
| 8CB | 8 | 21.5 (to Smectic-A) | 40.5 |
Data sourced from references wikipedia.orgnih.gov. Note the "odd-even" effect, where compounds with odd-numbered alkyl chains often have different transition temperature trends than those with even-numbered chains.
Rationale for Focused Academic Investigation of 1 4 Cyano 4 Biphenylyl 3 Methylurea
The molecular architecture of 1-(4'-Cyano-4-biphenylyl)-3-methylurea represents a deliberate and logical fusion of the functional motifs described above. The rationale for its investigation stems from the hypothesis that combining these specific substructures will create a molecule with unique, emergent properties not present in the individual components alone.
The core scientific interest lies in exploring the interplay between two distinct modes of self-assembly:
Mesogenic Alignment: Driven by the rigid, polar 4-cyano-4'-biphenyl rod, which encourages the formation of liquid crystalline phases.
Supramolecular Hydrogen Bonding: Directed by the N-aryl-N'-methylurea group, which has the potential to form strong, directional intermolecular linkages.
The central research question is how these two forces will interact. The hydrogen bonds from the urea (B33335) moiety could act to stabilize and enhance the liquid crystalline phases, potentially leading to materials with higher thermal stability or novel mesophases not observed in simple cyanobiphenyls. Conversely, the rigid ordering of the biphenyl (B1667301) units could serve as a template, directing the urea groups to form highly regular one- or two-dimensional hydrogen-bonded networks. This could lead to the formation of supramolecular liquid crystalline polymers or highly ordered gels with anisotropic properties.
Scope and Objectives of Research on This Compound Class
Established Synthetic Pathways for Urea Derivatives
Traditional methods for synthesizing urea derivatives have been widely employed due to their reliability and broad applicability. These approaches, however, often involve hazardous reagents.
The reaction of amines with phosgene (B1210022) (COCl₂) represents one of the most traditional and versatile methods for the synthesis of both symmetrical and unsymmetrical ureas. nih.gov This process typically involves the initial reaction of an amine with phosgene to form an isocyanate intermediate. This intermediate then reacts with a second amine to yield the desired urea derivative. nih.gov
A significant drawback of this method is the high toxicity of phosgene gas. researchgate.net To mitigate this hazard, safer phosgene analogs have been developed, such as triphosgene, a solid that is easier to handle. rsc.orgrsc.org Another widely used and safer alternative is N,N'-Carbonyldiimidazole (CDI), a crystalline solid that serves as an effective phosgene substitute for preparing ureas. nih.gov
Table 1: Comparison of Classical Reagents for Urea Synthesis
| Reagent | State | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Phosgene | Gas | Highly reactive, versatile | Extremely toxic |
| Triphosgene | Solid | Safer to handle than phosgene | Still releases phosgene in situ |
The use of isocyanates is the most widely employed method for the preparation of urea derivatives. google.com This reaction involves the direct addition of an amine to an isocyanate, forming the urea linkage in a straightforward and often high-yielding manner. commonorganicchemistry.com The isocyanates themselves are frequently prepared from amines using phosgene or its substitutes, making this a two-step process from the parent amine. google.comasianpubs.org
The reaction is generally performed in a suitable solvent at room temperature and does not typically require a base. commonorganicchemistry.com This method's simplicity and efficiency have made it a staple in organic synthesis for accessing a wide array of urea compounds. rsc.org
Novel and Green Chemistry Approaches for Urea Synthesis
In response to the environmental and safety concerns associated with classical methods, significant research has focused on developing greener and more sustainable synthetic routes to ureas. rsc.org
A major thrust in green chemistry has been the development of phosgene-free synthetic routes. researchgate.net Carbon dioxide (CO₂), being an abundant, inexpensive, and non-toxic C1 building block, has emerged as a promising alternative carbonyl source for urea synthesis. organic-chemistry.org The direct synthesis of urea from ammonia (B1221849) and carbon dioxide is the basis of the industrial Bosch-Meiser process, though it requires high temperatures and pressures. nih.govce.ecowikipedia.org
Recent advancements focus on activating CO₂ under milder conditions. archive.org For laboratory-scale synthesis of more complex urea derivatives, methods involving the direct carboxylation of amines with CO₂ in the presence of various catalysts are being explored to avoid the use of hazardous reagents. nih.gov
The development of efficient catalytic systems is crucial for advancing green urea synthesis. Catalysts can enable reactions under milder conditions and improve selectivity and yields. For instance, various metal complexes have been investigated to facilitate urea synthesis from CO₂ and amines. acs.orgnih.gov Electrocatalytic methods are also being explored as a sustainable alternative, coupling CO₂ and nitrogenous species to form urea. researchgate.netacs.org
Ionic liquids have been examined as suitable solvents and catalysts for the synthesis of urea derivatives, offering advantages such as thermal stability and recyclability. nih.gov Organocatalysts are also gaining attention for promoting urea formation, providing a metal-free alternative. researchgate.net
Table 2: Examples of Catalytic Systems in Urea Synthesis
| Catalyst Type | Example | Role |
|---|---|---|
| Metal Complex | [Cu(NH₃)₄(OH₂)]SO₄ | Catalyzes urea formation from ammonium (B1175870) carbamate (B1207046) acs.org |
| Electrocatalyst | Indium hydroxide (B78521) (In(OH)₃) | Facilitates urea production from nitrate (B79036) and CO₂ springernature.com |
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. organic-chemistry.org The Biginelli reaction is a classic example of an MCR that utilizes a urea derivative, an aldehyde, and a β-ketoester to produce dihydropyrimidinones. researchgate.net
The development of novel MCRs that incorporate a urea-forming step or utilize urea as a key building block is an active area of research. These reactions provide rapid access to diverse molecular scaffolds with high efficiency, aligning with the principles of green chemistry. organic-chemistry.org
Solid-Phase and Automated Synthesis Techniques for Urea Libraries
The generation of urea libraries, a cornerstone in modern drug discovery and materials science, has been significantly advanced by the adoption of solid-phase and automated synthesis techniques. These methodologies offer substantial advantages in terms of efficiency, purification, and the ability to generate a large number of diverse compounds in a systematic manner.
Solid-phase synthesis of ureas typically involves the immobilization of an amine component onto a solid support, such as a resin. This resin-bound amine is then treated with an isocyanate to form the urea linkage. The key advantage of this approach is that excess reagents and by-products can be easily removed by simple filtration and washing of the resin, obviating the need for more complex purification techniques like chromatography at each step. A variety of resins and linkers have been developed to be compatible with a wide range of reaction conditions and to allow for the clean cleavage of the final urea product from the solid support.
Automation of these solid-phase syntheses has further revolutionized the creation of urea libraries. Automated synthesizers can perform the repetitive steps of reagent addition, reaction, washing, and cleavage in a high-throughput fashion. This allows for the rapid generation of hundreds or even thousands of unique urea compounds in a single run, greatly accelerating the pace of discovery. These automated platforms are often integrated with robotic liquid handlers and purification systems, creating a seamless workflow from synthesis to screening. While specific applications to 1-(4'-Cyano-4-biphenylyl)-3-methylurea are not extensively documented in publicly available literature, the principles of solid-phase and automated synthesis are directly applicable to the generation of libraries of analogous biphenyl ureas.
Specific Synthetic Strategies for 1-(4'-Cyano-4-biphenylyl)-3-methylurea
The synthesis of the specific target molecule, 1-(4'-Cyano-4-biphenylyl)-3-methylurea, can be approached through several strategic disconnections and well-established reaction pathways.
A logical retrosynthetic analysis of 1-(4'-Cyano-4-biphenylyl)-3-methylurea suggests a primary disconnection at the urea linkage. This reveals two key precursors: 4'-amino-[1,1'-biphenyl]-4-carbonitrile and methyl isocyanate. This is the most common and direct approach for the formation of unsymmetrical ureas.
Further disconnection of the 4'-amino-[1,1'-biphenyl]-4-carbonitrile intermediate points towards a carbon-carbon bond formation to construct the biphenyl core. A powerful and widely used method for this transformation is the Suzuki-Miyaura cross-coupling reaction. This would involve the coupling of a 4-aminophenyl boronic acid or ester with a 4-halobenzonitrile (where the halogen is typically bromine or iodine). Alternatively, a 4-cyanophenyl boronic acid could be coupled with a 4-haloaniline derivative.
The synthesis of methyl isocyanate is a standard industrial process, often involving the reaction of methylamine (B109427) with phosgene or a phosgene equivalent.
The key coupling reaction in the synthesis of the biphenyl core of the target molecule is the Suzuki-Miyaura coupling. This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex biphenyls.
For the synthesis of 4'-amino-[1,1'-biphenyl]-4-carbonitrile, a typical procedure would involve the reaction of 4-aminophenylboronic acid with 4-bromobenzonitrile (B114466) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, such as sodium carbonate or potassium phosphate. The reaction is typically carried out in a solvent mixture, for example, toluene (B28343) and water, under an inert atmosphere.
Once the 4'-amino-[1,1'-biphenyl]-4-carbonitrile precursor is obtained, the final urea formation step can be accomplished. This involves the reaction of the amino group of the biphenyl precursor with methyl isocyanate. This reaction is generally straightforward and proceeds readily at or below room temperature in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). The reaction is typically high-yielding and clean, often requiring minimal purification of the final product.
| Reactant 1 | Reactant 2 | Coupling Reaction | Key Product |
| 4-Aminophenylboronic acid | 4-Bromobenzonitrile | Suzuki-Miyaura Coupling | 4'-Amino-[1,1'-biphenyl]-4-carbonitrile |
| 4'-Amino-[1,1'-biphenyl]-4-carbonitrile | Methyl isocyanate | Urea Formation | 1-(4'-Cyano-4-biphenylyl)-3-methylurea |
For the specific synthesis of 1-(4'-Cyano-4-biphenylyl)-3-methylurea as described, issues of stereochemical control are not a primary concern as the target molecule is achiral and does not possess any stereocenters.
However, regioselectivity is a critical aspect, particularly in the formation of the biphenyl core. The Suzuki-Miyaura coupling is known for its high degree of regioselectivity. The coupling occurs specifically between the carbon atom bearing the boronic acid (or ester) and the carbon atom bearing the halogen. Therefore, by using 4-aminophenylboronic acid and 4-bromobenzonitrile, the desired 4,4'-substituted biphenyl product is formed with high selectivity. Other isomers are generally not formed in significant amounts under standard Suzuki coupling conditions.
In the subsequent urea formation step, the reaction between the amine and the isocyanate is also highly regioselective. The nucleophilic amino group selectively attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the desired N,N'-disubstituted urea.
Yield Optimization and Process Intensification Studies (non-manufacturing focused)
While specific, detailed studies on the yield optimization and process intensification for the laboratory-scale synthesis of 1-(4'-Cyano-4-biphenylyl)-3-methylurea are not widely published, general principles of organic synthesis can be applied to maximize the efficiency of its preparation.
For the Suzuki-Miyaura coupling step, optimization would involve screening various parameters to achieve the highest possible yield of 4'-amino-[1,1'-biphenyl]-4-carbonitrile. These parameters include:
Catalyst and Ligand: While tetrakis(triphenylphosphine)palladium(0) is a common catalyst, other palladium sources and a variety of phosphine (B1218219) ligands can be tested to improve catalytic activity and stability.
Base: The choice and concentration of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly influence the reaction rate and yield.
Temperature and Reaction Time: Optimizing the reaction temperature and monitoring the reaction progress over time can ensure complete conversion without significant degradation of the product.
For the final urea formation step, the reaction of 4'-amino-[1,1'-biphenyl]-4-carbonitrile with methyl isocyanate is typically a high-yielding process. However, to ensure optimal results, the following can be considered:
Stoichiometry: Using a slight excess of the more volatile or reactive reagent (in this case, methyl isocyanate) can drive the reaction to completion.
Temperature Control: The reaction is often exothermic, and maintaining a controlled temperature (e.g., 0 °C to room temperature) can prevent potential side reactions.
Solvent Purity: Using dry, aprotic solvents is crucial as isocyanates are sensitive to moisture.
Process intensification for a laboratory-scale synthesis would focus on techniques that can improve efficiency and reduce reaction times. For instance, the use of microwave-assisted heating for the Suzuki-Miyaura coupling has been shown to dramatically reduce reaction times from hours to minutes, often with improved yields. Similarly, for the urea formation, performing the reaction in a continuous flow reactor could offer better control over reaction parameters and facilitate a more streamlined workup process.
| Reaction Step | Parameters for Optimization | Process Intensification Techniques |
| Suzuki-Miyaura Coupling | Catalyst/ligand, base, solvent, temperature, reaction time | Microwave-assisted synthesis, flow chemistry |
| Urea Formation | Stoichiometry, temperature, solvent purity | Flow chemistry |
Conformational Analysis of Urea Derivatives
The conformation of urea derivatives is largely determined by the rotational barriers around the C-N bonds and the steric and electronic influences of the substituents.
The urea functional group exhibits partial double bond character in its C-N bonds due to resonance, which results in a relatively planar structure and a significant energy barrier to rotation around these bonds. researchgate.net Electronic structure calculations have established that local minima for the parent urea molecule are nonplanar. acs.org For substituted ureas, the energy barrier for rotation around the C(sp²)–N bond is typically in the range of 8 to 11 kcal/mol. researchgate.netacs.org Studies on simple alkyl- and phenyl-substituted ureas show that this rotation is slightly more hindered than in the unsubstituted molecule. acs.org For instance, the barrier to rotation is approximately 8.2 kcal/mol for urea, increasing to 8.6-9.4 kcal/mol for various alkyl and phenyl ureas. acs.org
Computational studies have quantified these rotational barriers for various substituents, providing insight into the conformational dynamics of the urea linkage. The energy barriers separating different conformational states can be substantial, estimated in the range of 14–16 kcal/mol, which may hinder interconversion at room temperature. nih.gov
Table 1: Calculated Rotational Barriers for Substituted Ureas
| Substituent Group | Maximum Rotational Barrier (kcal/mol) | Reference |
|---|---|---|
| Methyl | 0.9 | acs.org |
| Ethyl | 6.2 | acs.org |
| Isopropyl | 6.0 | acs.org |
| tert-Butyl | 4.6 | acs.org |
| Phenyl | 2.4 | acs.org |
Data calculated at the MP2 level of theory, representing rotation about the N-C(alkyl) or N-C(aryl) bond. acs.org
The cyano group (C≡N) is a potent electron-withdrawing group, which influences the electronic properties of the attached biphenyl system. oup.comresearchgate.net This electronic perturbation can affect intramolecular interactions and the preferred orientation of the molecule in a condensed phase. rsc.org The mesomeric and inductive effects of the cyano group can lower energy barriers for certain reactions and influence the charge distribution across the aromatic system. oup.com The introduction of cyano groups into a molecular structure has been shown to significantly enhance certain physical properties, which is linked to changes in molecular packing and conformation. researchgate.net In cyano-biphenyl liquid crystals, for example, slight changes in alkyl chain length can lead to considerably different crystal structures, highlighting the sensitivity of molecular packing to substituent changes. nasa.gov
Spectroscopic techniques are invaluable for probing the conformational landscape of molecules like 1-(4'-Cyano-4-biphenylyl)-3-methylurea.
Vibrational Spectroscopy (FTIR/Raman): Infrared (IR) spectroscopy is particularly sensitive to the functional groups present and their local environment. Key vibrational modes for this molecule include:
N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region. The position and shape of this band are highly sensitive to hydrogen bonding. mdpi.com
C=O stretching (Amide I band): Found around 1620-1685 cm⁻¹. Its frequency can indicate the extent and nature of hydrogen bonding to the carbonyl oxygen. For example, a band at ~1625 cm⁻¹ can be associated with ordered, hydrogen-bonded urea groups, while a higher frequency band near 1685 cm⁻¹ suggests free carbonyl groups. mdpi.com
C≡N stretching: The nitrile group has a characteristic sharp absorption in the 2220-2260 cm⁻¹ range. Studies on mesogenic cyano compounds show that the precise frequency of this band is influenced by intramolecular electronic effects and intermolecular interactions. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide through-space correlations between protons, allowing for the determination of their spatial proximity and thus the molecule's three-dimensional conformation. mdpi.comnih.gov The chemical shifts of the N-H protons are particularly indicative of their involvement in hydrogen bonding. Furthermore, the rotational barriers within the molecule can be quantified by variable-temperature NMR studies that monitor the coalescence of signals from exchanging conformers. researchgate.net
Non-Covalent Interactions in 1-(4'-Cyano-4-biphenylyl)-3-methylurea Systems
Non-covalent interactions are the primary driving forces governing the self-assembly and crystal packing of 1-(4'-Cyano-4-biphenylyl)-3-methylurea.
The large, electron-rich biphenyl system is prone to engaging in π-π stacking interactions, which are crucial for stabilizing crystal structures. mdpi.com These interactions can manifest in various geometries, including face-to-face and offset or slipped-stack arrangements. In related biphenyl structures, head-to-tail π-stacking between adjacent units has been observed. researchgate.net
Furthermore, the urea N-H groups can act as donors in unconventional N-H···π hydrogen bonds with the electron-rich faces of the biphenyl rings. researchgate.net Such interactions have been observed in the crystal structure of N-(4-Biphenylyl)urea. researchgate.net Research has also highlighted the stabilizing nature of direct stacking interactions between the planar urea moiety and aromatic groups, which can play a significant role in molecular recognition and binding. acs.org The electron-withdrawing cyano group will polarize the biphenyl system, potentially influencing the geometry and strength of these aromatic interactions.
Halogen Bonding and Other Directed Intermolecular Contacts (e.g., involving the cyano group)
The cyano (C≡N) group is a versatile functional group capable of participating in a range of intermolecular interactions. mdpi.comnih.gov Its electron-withdrawing nature creates a region of positive electrostatic potential, known as a π-hole, on the carbon atom, making it a potential site for nucleophilic attack in what is known as a tetrel bond. mdpi.comnih.gov This interaction can be quite strong, particularly when multiple cyano groups are present, though a single group can still engage in significant bonding. nih.gov
Furthermore, the nitrogen atom of the cyano group possesses a lone pair of electrons, allowing it to act as a hydrogen or halogen bond acceptor. mdpi.com A halogen bond (D-X···A) is a non-covalent interaction where a halogen atom (X) acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (A), such as the nitrogen of the cyano group. mdpi.com The strength of this interaction increases with the size and polarizability of the halogen atom (I > Br > Cl >> F). mdpi.com The presence of strong electron-withdrawing groups, like the cyano group itself, on the halogen bond donor molecule can enhance the positive character of the halogen's σ-hole, thereby strengthening the bond. mdpi.com
The table below summarizes the key intermolecular contacts involving the cyano group.
| Interaction Type | Donor Group | Acceptor Group | Typical Energy (kcal/mol) |
| Tetrel Bonding | Nucleophile (e.g., NH₃) | Cyano Carbon | Up to 13.6 (for multi-cyano systems) nih.gov |
| Halogen Bonding | Halogenated Methane (C-X) | Cyano Nitrogen | Variable, enhanced by CN substitution mdpi.com |
| Hydrogen Bonding | Hydrogen Donor (e.g., N-H) | Cyano Nitrogen | Variable, generally weaker than urea H-bonds |
These directed interactions play a crucial role in determining the crystal packing and the formation of higher-order structures.
Self-Assembly and Supramolecular Architectures
The molecular design of 1-(4'-Cyano-4-biphenylyl)-3-methylurea, featuring a hydrogen-bonding urea group and a rigid, aromatic biphenyl-cyano core, makes it an excellent candidate for self-assembly into well-defined supramolecular architectures. mdpi.comnih.govnih.gov
Design Principles for Ordered Molecular Assemblies
The formation of ordered molecular assemblies is governed by the principles of molecular recognition, driven by specific, directional non-covalent interactions. For molecules like 1-(4'-Cyano-4-biphenylyl)-3-methylurea, the primary design principles involve the synergistic use of hydrogen bonding and π-π stacking.
Hydrogen Bonding: The urea moiety is a powerful and highly directional hydrogen-bonding unit. The two N-H groups act as donors, while the carbonyl oxygen acts as an acceptor. This complementarity allows urea groups to form strong, linear tapes or bifurcated arrays, which are common motifs in urea-based supramolecular structures. academie-sciences.fr
Dipole-Dipole Interactions: The terminal cyano group possesses a strong dipole moment, which can lead to antiparallel arrangements in the solid state to optimize dipole-dipole interactions, further guiding the self-assembly process. mdpi.comnih.gov
The combination of these forces allows for the bottom-up construction of complex and functional nanostructures from individual molecular components. beilstein-journals.org
Formation of Supramolecular Polymers and Frameworks
Supramolecular polymers are long, chain-like structures formed by the association of monomeric units through reversible, non-covalent interactions. nih.gov Bisurea compounds are well-known for their ability to self-assemble into long, rigid, rod-like supramolecular polymers in non-polar solvents. academie-sciences.fr This assembly is driven by the formation of a continuous, double-hydrogen-bonded chain of urea groups. academie-sciences.fr
While 1-(4'-Cyano-4-biphenylyl)-3-methylurea is a mono-urea, it can still participate in forming discrete, hydrogen-bonded structures such as dimers or small oligomers. In mixtures with bis-urea compounds, it could act as a chain-capping agent, controlling the length and properties of the resulting supramolecular copolymers. academie-sciences.fr The self-assembly of the biphenyl-cyano fragments can lead to the formation of fibrous aggregates, where the hydrogen-bonded urea cores are surrounded by the aromatic groups. nih.gov The properties of these assemblies can be tuned by adjusting parameters like solvent polarity and temperature. academie-sciences.fr
Host-Guest Chemistry and Inclusion Phenomena
Host-guest chemistry involves the formation of inclusion complexes where a smaller "guest" molecule fits into a cavity of a larger "host" molecule. thno.org The rigid, aromatic biphenyl core of 1-(4'-Cyano-4-biphenylyl)-3-methylurea makes it a suitable guest for various macrocyclic hosts.
Cyclodextrins (CDs): These toroidal-shaped oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. nih.gov They are known to encapsulate hydrophobic guests, such as aromatic rings, in aqueous solutions. nih.gov The biphenyl unit of the title compound could be included within the cavity of a β- or γ-cyclodextrin.
Calixarenes and Pillararenes: These are other classes of macrocyclic hosts with cavities capable of binding guest molecules through a combination of hydrophobic, π-π, and C-H···π interactions. nih.govnih.gov
Porphyrins: Porphyrin-based hosts could potentially interact with the biphenyl moiety through π-π stacking. nih.gov
The formation of such host-guest complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility and stability. nih.gov The specificity of host-guest recognition is determined by the complementarity in size, shape, and chemical properties between the host's cavity and the guest molecule. thno.org
The following table summarizes potential host-guest pairings for 1-(4'-Cyano-4-biphenylyl)-3-methylurea.
| Host Molecule Class | Potential Binding Site on Guest | Primary Driving Interactions |
| Cyclodextrins | Biphenyl moiety | Hydrophobic effect, van der Waals forces nih.gov |
| Calixarenes | Biphenyl moiety | π-π stacking, C-H···π interactions nih.gov |
| Pillararenes | Biphenyl moiety | C-H···π interactions, electrostatic interactions nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations are foundational in modern chemistry for predicting molecular properties from first principles. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. mdpi.comfigshare.com Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which is a simpler variable. mdpi.com For a molecule like 1-(4'-Cyano-4-biphenylyl)-3-methylurea, a DFT study would typically:
Geometry Optimization: Determine the most stable three-dimensional arrangement of atoms (the ground-state geometry) by finding the structure with the minimum energy. This would reveal key bond lengths and angles.
Calculation of Electronic Properties: Compute fundamental properties such as total energy, dipole moment, and polarizability. These values provide insight into the molecule's stability and its interaction with electric fields.
Vibrational Analysis: Calculate vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. This allows for the theoretical confirmation of molecular structure by comparing computed spectra to experimental data. mdpi.com
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The interaction between the HOMO of one molecule and the LUMO of another is central to predicting how a reaction will occur. nih.gov
HOMO: This orbital acts as the primary electron donor. A region of the molecule with a high HOMO density is likely to be the site of nucleophilic attack. The energy of the HOMO is related to the molecule's ionization potential.
LUMO: This orbital is the primary electron acceptor. A region with high LUMO density indicates a likely site for electrophilic attack. The LUMO energy is related to the electron affinity.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
For 1-(4'-Cyano-4-biphenylyl)-3-methylurea, an FMO analysis would map the distribution of the HOMO and LUMO across the molecule, identifying the biphenyl, cyano, and urea moieties' contributions and predicting the most probable sites for chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule from the perspective of an approaching positive point charge. It is a valuable tool for predicting how molecules will interact. mdpi.com
Color-Coding: MEP maps are typically color-coded. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and attractive to electrophiles (e.g., around oxygen or nitrogen atoms). Blue regions denote positive potential, which are electron-poor and attractive to nucleophiles (e.g., around hydrogen atoms attached to electronegative atoms). Green and yellow areas represent intermediate or near-neutral potential.
Predicting Interactions: By visualizing these charged regions, MEP analysis can predict sites for hydrogen bonding and other non-covalent interactions, which are crucial in biological systems and crystal packing. For the target molecule, an MEP map would highlight the electron-rich areas around the cyano nitrogen and urea oxygen, suggesting these as primary sites for electrophilic attack or hydrogen bonding.
Molecular Dynamics and Conformational Sampling
While quantum calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the movement and behavior of molecules over time. researchgate.netresearchgate.net
Simulation of Dynamic Molecular Behavior in Solution and Condensed Phases
MD simulations model the motions of atoms and molecules by solving Newton's equations of motion. A simulation of 1-(4'-Cyano-4-biphenylyl)-3-methylurea would involve:
System Setup: Placing one or more molecules in a simulation box, often filled with a solvent like water to mimic physiological or experimental conditions.
Trajectory Generation: Calculating the forces on each atom at very short time steps (femtoseconds) to generate a trajectory that describes how the positions and velocities of the atoms evolve.
Prediction of Preferred Conformers and Rotational Isomers
Molecules with single bonds, like the bond connecting the two phenyl rings in the biphenyl group, can rotate, leading to different spatial arrangements called conformers or rotational isomers (rotamers).
Conformational Sampling: MD simulations naturally explore different conformations as the molecule moves and flexes. By running a long simulation, one can sample the various accessible conformations and determine their relative populations.
Energy Landscapes: The simulation data can be used to map the potential energy surface related to bond rotation. This allows for the identification of low-energy (preferred) conformers and the energy barriers that separate them. For 1-(4'-Cyano-4-biphenylyl)-3-methylurea, this analysis would reveal the most likely rotational state of the biphenyl rings relative to each other and the orientation of the methylurea (B154334) side chain.
Structure-Activity/Property Relationship (SAR/SPR) Modeling (non-clinical)
While specific Quantitative Structure-Activity Relationship (QSAR) models exclusively developed for 1-(4'-Cyano-4-biphenylyl)-3-methylurea are not extensively documented in publicly available literature, the principles of QSAR can be readily applied to this molecule by examining studies on analogous diaryl urea compounds. QSAR studies on diaryl urea derivatives frequently aim to correlate physicochemical or structural features with biological activities, such as enzyme inhibition. nih.gov
For a compound like 1-(4'-Cyano-4-biphenylyl)-3-methylurea, a QSAR model would typically involve the calculation of various molecular descriptors. These descriptors fall into several categories:
Electronic Descriptors: These quantify the electronic aspects of the molecule. For instance, the cyano group (-CN) is a strong electron-withdrawing group, which influences the electron density distribution across the biphenyl ring system. Descriptors such as dipole moment and partial atomic charges would be crucial.
Steric Descriptors: These relate to the size and shape of the molecule. The biphenyl moiety provides a significant steric presence, and its torsional angle is a key variable. Descriptors could include molecular volume, surface area, and specific conformational parameters.
Hydrophobic Descriptors: These describe the lipophilicity of the molecule, which is critical for membrane permeability and interaction with hydrophobic pockets in biological targets. The octanol-water partition coefficient (logP) is a primary descriptor in this category.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about connectivity and branching.
A hypothetical QSAR study for a series of analogs of 1-(4'-Cyano-4-biphenylyl)-3-methylurea might reveal that the potency of interaction with a biological target is modulated by the electronic properties of substituents on the biphenyl rings and the hydrogen-bonding capacity of the urea moiety. For example, replacing the cyano group with other substituents would significantly alter the electronic descriptors and could be a key variable in a QSAR model.
The following interactive table provides a hypothetical example of descriptors that would be used in a QSAR study of analogs of 1-(4'-Cyano-4-biphenylyl)-3-methylurea.
| Compound Analog | Molecular Weight | LogP | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |
| 1-(4'-Cyano-4-biphenylyl)-3-methylurea | 265.30 | 3.5 | 5.2 | 1.5 |
| 1-(4'-Nitro-4-biphenylyl)-3-methylurea | 285.29 | 3.2 | 6.8 | 0.9 |
| 1-(4'-Methoxy-4-biphenylyl)-3-methylurea | 270.32 | 3.8 | 2.1 | 5.7 |
| 1-(4'-Chloro-4-biphenylyl)-3-methylurea | 274.74 | 4.1 | 3.4 | 2.3 |
The computational design of analogs of 1-(4'-Cyano-4-biphenylyl)-3-methylurea is a rational approach to optimize its properties for specific applications. This process often involves molecular docking simulations if the biological target is known, or ligand-based design if a target structure is unavailable. nih.gov The design of novel urea-based inhibitors is an active area of research. researchgate.netacs.org
Key structural components of 1-(4'-Cyano-4-biphenylyl)-3-methylurea that can be targeted for modification include:
The Cyano Group: As a potent electron-withdrawing group and potential hydrogen bond acceptor, its replacement with other functional groups (e.g., nitro, trifluoromethyl, or halogens) would modulate the electronic profile and interaction potential of the molecule.
The Biphenyl Core: Modifications to the biphenyl scaffold, such as introducing substituents at different positions or replacing one of the phenyl rings with a different aromatic system (e.g., naphthalene (B1677914) or a heterocycle), could alter the molecule's shape, rigidity, and hydrophobic interactions.
The Methylurea Moiety: The urea group is a crucial hydrogen-bond donor and acceptor. Altering the methylation pattern (e.g., dimethylurea or ethylurea) or replacing the urea with a thiourea (B124793) or guanidinium (B1211019) group would change the hydrogen-bonding geometry and strength.
The following interactive table illustrates a hypothetical computational design strategy for analogs of 1-(4'-Cyano-4-biphenylyl)-3-methylurea, targeting a hypothetical protein kinase.
| Analog | Modification | Design Rationale | Predicted Binding Affinity (kcal/mol) |
| Analog 1 | Replace -CN with -CF3 | Enhance electron-withdrawing properties and lipophilicity. | -8.5 |
| Analog 2 | Introduce a hydroxyl group at the 2'-position of the biphenyl ring | Introduce a new hydrogen bond donor to interact with a specific residue. | -9.2 |
| Analog 3 | Replace the methyl group with an ethyl group on the urea | Probe for additional hydrophobic interactions in the binding pocket. | -8.1 |
| Analog 4 | Replace the urea with a thiourea | Alter hydrogen bond donor/acceptor properties. | -7.9 |
Exploration of Nonlinear Optical (NLO) Properties
The molecular structure of 1-(4'-Cyano-4-biphenylyl)-3-methylurea suggests its potential for exhibiting nonlinear optical (NLO) properties. NLO materials are of significant interest for applications in optoelectronics and photonics. nih.gov The key features contributing to NLO activity are the presence of a π-conjugated system and donor-acceptor groups, which facilitate intramolecular charge transfer.
In 1-(4'-Cyano-4-biphenylyl)-3-methylurea, the biphenyl system acts as the π-conjugated bridge. The cyano group (-CN) is a strong electron-acceptor, while the urea moiety can act as an electron-donor. This donor-π-acceptor architecture is a classic design for second-order NLO materials.
Computational studies on similar cyanobiphenyl derivatives have been performed to calculate their NLO properties, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.netresearchgate.net Density Functional Theory (DFT) is a common computational method used for these calculations. aps.org
The NLO properties of urea and its derivatives have also been a subject of theoretical investigation. ijeijournal.com Urea itself is a well-known NLO material.
For 1-(4'-Cyano-4-biphenylyl)-3-methylurea, theoretical calculations would likely predict a significant first hyperpolarizability value. The magnitude of β would be sensitive to the torsional angle between the two phenyl rings of the biphenyl group, as this affects the degree of π-conjugation.
The following interactive table presents hypothetical calculated NLO properties for 1-(4'-Cyano-4-biphenylyl)-3-methylurea and related molecules, based on typical values found in the literature for similar structures.
| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
| 1-(4'-Cyano-4-biphenylyl)-3-methylurea | 5.2 | 250 | 1200 |
| 4-Cyano-4'-pentylbiphenyl (5CB) | 4.5 | 230 | 800 |
| Urea | 3.9 | 35 | 50 |
| p-Nitroaniline | 6.2 | 80 | 950 |
Chemical Biology and Mechanistic Studies Molecular Level
Molecular Recognition and Ligand-Target Interactions (non-clinical)
The molecular framework of 1-(4'-Cyano-4-biphenylyl)-3-methylurea, characterized by its biphenyl (B1667301) core, a cyano substituent, and a methylurea (B154334) group, dictates its interactions with biological macromolecules. Studies on analogous biphenyl urea (B33335) compounds provide significant insights into the non-covalent forces and structural features governing these recognition events at a molecular level.
Biphenyl urea derivatives are recognized for their ability to engage with various biological targets, primarily proteins and enzymes, through a combination of hydrogen bonding and hydrophobic interactions. Research on structurally related compounds has shown that these molecules can act as anion receptors, forming complexes in solution and in the solid state. rsc.org The urea moiety is a key player in this recognition, capable of forming strong hydrogen bonds. For instance, in biphenyl-bis-urea derivatives, the urea groups effectively bind anions like acetate (B1210297) and dihydrogenphosphate. rsc.org
In the context of enzymatic inhibition, molecular docking studies of diphenyl urea derivatives targeting the α-glucosidase enzyme have revealed specific binding modes. nih.gov These compounds position themselves within the enzyme's active site, stabilized by interactions with key amino acid residues. nih.gov The binding mechanism often involves the urea functionality acting as both a hydrogen bond donor and acceptor, anchoring the ligand to the protein. Furthermore, studies on biphenyl ureas as inhibitors of Cytochrome P450 1B1 (CYP1B1) suggest a mimicry-based approach, where the scaffold is designed to fit into hydrophobic clusters within the enzyme's active site, linked by the polar urea group. researchgate.net
The distinct chemical features of the urea and biphenyl moieties are fundamental to the molecular docking profile and binding affinity of 1-(4'-Cyano-4-biphenylyl)-3-methylurea and its analogues.
The urea moiety is a potent hydrogen-bonding motif. In docking simulations with α-glucosidase, the urea group consistently forms hydrogen bonds with catalytic residues, such as Glu277 and Asn350, which is crucial for stabilizing the ligand-enzyme complex. nih.gov In some orientations, the urea can also interact with other residues like Asp352 or Asp307 at the entrance of the active site. nih.gov This hydrogen-bonding capability is a primary driver of affinity for many protein targets.
The structural underpinnings of molecular interactions involving the urea and biphenyl groups have been illuminated by X-ray crystallography. While specific co-crystal structures for 1-(4'-Cyano-4-biphenylyl)-3-methylurea with a biological macromolecule are not detailed in the provided sources, analysis of related small molecule co-crystals provides valuable models for its interaction patterns.
Cocrystallization studies frequently show that the urea group is a reliable former of hydrogen bonds. nih.gov X-ray diffraction of biphenyl-bis-urea derivatives complexed with various anions reveals the formation of linear (anion–receptor)n arrays and porous frameworks, showcasing the urea's capacity to direct supramolecular assembly through predictable hydrogen bonding. rsc.org In a related compound, 1-(Biphenyl-4-ylcarbonyl)-3-(4-nitrophenyl)thiourea, the conformation is stabilized by intramolecular N—H⋯O hydrogen bonds, and molecules in the crystal are linked by weak π–π stacking interactions between the aromatic rings, with a centroid–centroid distance of 3.991 (2) Å. researchgate.net This demonstrates the importance of both hydrogen bonding from the urea (or thiourea) core and stacking interactions from the aromatic systems, which are key to stabilizing ligand-target complexes.
The ability to determine crystal structures from powder X-ray diffraction data has become crucial in characterizing such co-crystals, especially those formed through mechanochemical means like grinding. mdpi.comresearchgate.net This technique allows for the precise mapping of intermolecular contacts that are foundational to molecular recognition.
Modulation of Biological Pathways at a Molecular Level
The interactions of 1-(4'-Cyano-4-biphenylyl)-3-methylurea and its analogues at the molecular level translate into the modulation of various biological pathways, primarily through the inhibition of specific enzymes and interference with signaling cascades.
Biphenyl urea compounds have been identified as potent inhibitors of several enzyme families in in vitro assays.
One major target is the Cytochrome P450 (CYP) family of enzymes. A series of biphenyl ureas were screened for their inhibitory activity against CYP1B1 and CYP1A1. researchgate.net Certain derivatives showed highly potent and selective inhibition of CYP1B1, an enzyme implicated in hormone-induced cancers. researchgate.net The mechanism is believed to involve the scaffold fitting into hydrophobic regions of the active site. researchgate.net
Another class of enzymes inhibited by related urea-based compounds is α-glucosidase, which is involved in carbohydrate metabolism. Diphenyl urea derivatives have demonstrated potent competitive inhibition of this enzyme, with IC50 values significantly lower than the standard drug acarbose. nih.govnih.gov Kinetic analysis of the most potent inhibitors revealed a competitive mechanism, indicating that these compounds bind to the active site of the enzyme, thereby preventing substrate access. nih.gov
Furthermore, in studies on triple-negative breast cancer (TNBC) cells, a biphenyl urea analogue known as "compound 1" was found to inhibit the activity of superoxide (B77818) dismutase. nih.gov
| Compound Class | Target Enzyme | Key Findings | Potency (IC50 / Ki) | Reference |
|---|---|---|---|---|
| meta-chloro-substituted biphenyl urea (5h) | CYP1B1 | Highly potent and selective inhibitor (>2000-fold selectivity over other CYPs). | 5 nM (IC50) | researchgate.net |
| methoxy-substituted biphenyl ureas (5d, 5e) | CYP1B1 | Potent and selective inhibitors. | 69 nM, 58 nM (IC50) | researchgate.net |
| Diphenyl urea derivatives (e.g., 3u) | α-glucosidase | Potent inhibition compared to acarbose. | 2.14–115 µM (IC50) | nih.gov |
| Diphenyl urea derivative (5h) | α-glucosidase | Competitive inhibition mechanism. | 3.96 ± 0.0048 μM (Ki) | nih.gov |
At a molecular level, biphenyl urea analogues can interfere with critical signaling cascades by modulating the components of these pathways. Research has shown that these compounds can trigger p53-related pathways, which are central to cellular stress responses and apoptosis. nih.gov
A significant mechanism of action observed for a biphenyl urea analogue ("compound 1") is the disruption of mitochondrial function. nih.gov This compound was shown to have an uncoupling effect on adenosine (B11128) triphosphate (ATP) synthesis, leading to mitochondrial membrane depolarization. nih.gov This direct interference with the oxidative phosphorylation pathway at a molecular level forces a metabolic shift toward glycolysis for ATP production in cancer cells. nih.gov Such disruption of cellular energy metabolism represents a key point of interference in molecular signaling related to cell survival and proliferation. Additionally, N-cyano sulfoximineurea derivatives, which share structural motifs with the target compound, have been developed as potent and selective inhibitors of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines. nih.gov This indicates that the cyano-urea scaffold can interfere with the protein-protein interactions necessary for the assembly and activation of signaling complexes like inflammasomes. nih.gov
Chemical Probes and Tools for Molecular Biology
The study of the molecular interactions and mechanisms of action of bioactive compounds such as 1-(4'-Cyano-4-biphenylyl)-3-methylurea relies on the use of chemical probes. These probes are typically derivatives of the parent compound that have been modified to include a reporter tag or a reactive group, enabling their detection or the identification of their binding partners.
Design and Synthesis of Labeled Derivatives for Mechanistic Studies
To investigate the molecular mechanisms of 1-(4'-Cyano-4-biphenylyl)-3-methylurea, various labeled derivatives can be designed and synthesized. The choice of label depends on the specific biological question being addressed. Common labeling strategies include isotopic labeling, fluorescent labeling, and photoaffinity labeling.
Isotopic Labeling:
Radiolabeling is a sensitive method for tracing the biodistribution and metabolism of a compound. For 1-(4'-Cyano-4-biphenylyl)-3-methylurea, isotopes such as carbon-11 (B1219553) (¹¹C) or carbon-14 (B1195169) (¹⁴C) can be incorporated into the urea moiety. The synthesis of [¹¹C]carbonyl ureas can be achieved via [¹¹C]CO₂ fixation. nih.gov This involves the reaction of [¹¹C]CO₂ with an appropriate amine precursor in the presence of a dehydrating agent. nih.gov
A potential synthetic route for a radiolabeled derivative of 1-(4'-Cyano-4-biphenylyl)-3-methylurea could involve the reaction of a suitable amine with isotopically labeled methyl isocyanate.
Fluorescent Labeling:
Fluorescent probes are valuable for visualizing the subcellular localization of a compound. A fluorescent derivative of 1-(4'-Cyano-4-biphenylyl)-3-methylurea could be synthesized by introducing a fluorophore. The biphenyl moiety of the compound provides a potential site for modification. nih.gov A common strategy involves introducing a linker arm to the biphenyl ring, which can then be conjugated to a fluorescent dye. nih.gov
Photoaffinity Labeling:
Photoaffinity labels are used to identify the direct binding partners of a compound. wikipedia.org These probes contain a photoreactive group that, upon irradiation with UV light, forms a covalent bond with nearby molecules. wikipedia.org For 1-(4'-Cyano-4-biphenylyl)-3-methylurea, a photoreactive group such as an azide (B81097) or a diazirine could be incorporated into the structure. wikipedia.org The synthesis of such a probe would involve multi-step chemical modifications to introduce the photoreactive moiety while aiming to preserve the original bioactivity of the parent compound.
Table 1: Potential Labeled Derivatives of 1-(4'-Cyano-4-biphenylyl)-3-methylurea and Their Applications
| Label Type | Potential Label | Synthetic Strategy | Application |
| Isotopic | ¹¹C or ¹⁴C | Incorporation via labeled methyl isocyanate or [¹¹C]CO₂ fixation. | Tracing biodistribution and metabolism. |
| Fluorescent | Fluorescein, Rhodamine | Conjugation to a modified biphenyl ring via a linker. | Subcellular localization studies. |
| Photoaffinity | Azide, Diazirine | Multi-step synthesis to incorporate the photoreactive group. | Identification of direct binding partners. |
Application in Affinity Chromatography or Pulldown Assays (molecular scale)
Labeled derivatives of 1-(4'-Cyano-4-biphenylyl)-3-methylurea can be utilized as tools in affinity chromatography and pulldown assays to isolate and identify its molecular targets from complex biological mixtures.
Affinity Chromatography:
In this technique, a derivative of the compound is immobilized on a solid support, such as agarose (B213101) beads, to create an affinity matrix. This matrix is then used to selectively capture binding partners from a cell lysate. A common approach for immobilization is to introduce a functional group, such as a primary amine or a carboxyl group, onto the parent compound, which can then be covalently linked to the support.
For 1-(4'-Cyano-4-biphenylyl)-3-methylurea, a derivative with a linker arm terminating in a reactive group could be synthesized. This linker could be attached to one of the phenyl rings of the biphenyl moiety. The choice of linker length and composition is critical to ensure that the immobilized ligand is accessible to its binding partners and that non-specific binding is minimized.
Pulldown Assays:
Pulldown assays are a smaller-scale version of affinity chromatography and are often used to confirm protein-protein or protein-small molecule interactions. In the context of 1-(4'-Cyano-4-biphenylyl)-3-methylurea, a biotinylated derivative would be particularly useful. Biotin (B1667282) has an exceptionally high affinity for streptavidin, which can be conjugated to beads.
The synthesis of a biotinylated probe would involve conjugating biotin to 1-(4'-Cyano-4-biphenylyl)-3-methylurea, again, likely through a linker attached to the biphenyl scaffold. This biotinylated probe would be incubated with a cell lysate to allow for the formation of probe-target complexes. These complexes can then be "pulled down" from the lysate using streptavidin-coated beads. The captured proteins can be eluted and identified by techniques such as mass spectrometry.
Table 2: Hypothetical Application of a Biotinylated 1-(4'-Cyano-4-biphenylyl)-3-methylurea Probe in a Pulldown Assay
| Step | Procedure | Purpose |
| 1. Probe Synthesis | Synthesize a biotinylated derivative of 1-(4'-Cyano-4-biphenylyl)-3-methylurea. | To create a tool for capturing binding partners. |
| 2. Lysate Incubation | Incubate the biotinylated probe with a cell lysate. | To allow the formation of probe-target complexes. |
| 3. Capture | Add streptavidin-coated beads to the lysate. | To capture the biotinylated probe and its bound targets. |
| 4. Washing | Wash the beads to remove non-specifically bound proteins. | To increase the purity of the isolated targets. |
| 5. Elution | Elute the captured proteins from the beads. | To release the target proteins for analysis. |
| 6. Identification | Analyze the eluted proteins by mass spectrometry. | To identify the molecular targets of the compound. |
Derivatives and Analogs Research
Design Principles for Structural Modification
The rational design of new analogs is guided by established medicinal chemistry principles. These include bioisosteric replacement, modification of the core scaffold, and exploration of stereochemistry to probe interactions with biological targets and improve drug-like properties.
Bioisosterism, the strategy of substituting a functional group with another that has similar physical or chemical properties, is a cornerstone of analog design. cambridgemedchemconsulting.comdrughunter.com This approach aims to create new molecules with improved biological activity, metabolic stability, or reduced toxicity. chem-space.comnih.gov
For the 1-(4'-Cyano-4-biphenylyl)-3-methylurea scaffold, both the cyano and methylurea (B154334) moieties are key targets for bioisosteric replacement.
Cyano Group: The cyano group is a polar, electron-withdrawing group capable of acting as a hydrogen bond acceptor. Potential bioisosteres are selected to mimic these electronic and steric properties. For instance, replacement with halogen atoms (e.g., F, Cl) can modulate electronic character, while various five-membered heterocyclic rings can replicate its size and hydrogen-bonding capacity. nih.gov In a study on NLRP3 inflammasome inhibitors, replacing a cyano group on a phenyl ring with a pyridyl moiety was explored to fine-tune activity. nih.gov
Methylurea Group: The methylurea group is crucial for establishing hydrogen bond interactions with biological targets. Its replacement is guided by the need to maintain or enhance these interactions while potentially improving metabolic stability or cell permeability. Heterocyclic rings such as oxadiazoles, triazoles, or imidazoles can serve as metabolically stable mimics of the amide bond within the urea (B33335) structure. drughunter.com In research on related compounds, sulfonylurea groups have been replaced with N-cyano sulfoximineurea and other mimics to modulate potency. nih.gov
The following table summarizes potential bioisosteric replacements for these key functional groups.
| Functional Group | Bioisostere Class | Specific Examples | Rationale for Replacement |
| Cyano (-C≡N) | Halogens | -F, -Cl | Modulate electronic properties and metabolic stability. nih.gov |
| Heterocycles | Pyridyl, Thienyl, Oxazole | Mimic hydrogen bond accepting capacity and steric profile. nih.gov | |
| Other | -CF₃, -C≡CH | Alter electronics and lipophilicity. | |
| Methylurea (-NH-CO-NH-CH₃) | Acyl-guanidines | -NH-CO-N=C(NH₂)CH₃ | Maintain hydrogen bond donor/acceptor pattern with altered basicity. |
| Heterocycles | 1,2,4-Oxadiazole, 1,2,4-Triazole | Introduce metabolically stable amide bond mimics. drughunter.com | |
| Sulfonamide-based | Acyl sulfonamides, N-cyano sulfoximineurea | Offer different geometries and hydrogen bonding capabilities. drughunter.comnih.gov |
The biphenyl (B1667301) linker provides a semi-rigid scaffold that dictates the spatial orientation of the terminal cyano and methylurea groups. Modifications to this linker can significantly impact biological activity by altering the molecule's conformation and physicochemical properties.
Key strategies for modification include:
Introduction of Substituents: Placing small substituents (e.g., fluorine, methyl) on the phenyl rings can restrict rotation around the central C-C bond, locking the molecule into a specific conformation. This can enhance binding affinity by reducing the entropic penalty upon binding.
Ring Replacement: One of the phenyl rings can be replaced with a heterocycle (e.g., pyridine, thiophene) to introduce new interaction points (hydrogen bond donors/acceptors), alter solubility, and modify metabolic pathways.
Scaffold Hopping: The entire biphenyl unit can be replaced with a different, more rigid scaffold, such as a bicyclic system. For example, saturated bicyclic scaffolds like bicyclo[2.1.1]hexane have been proposed as bioisosteres for ortho-disubstituted phenyl rings to enhance water solubility and decrease lipophilicity while retaining biological activity. chem-space.com
Linker Functionalization: In some contexts, functionalized biphenyl cross-linkers have been used to attach additional moieties, such as lipid chains, to modulate the local environment and influence ligand-receptor interactions. nih.gov
Chirality can be introduced into the 1-(4'-Cyano-4-biphenylyl)-3-methylurea structure to explore three-dimensional interactions with its biological target. A molecule is chiral if it is non-superimposable on its mirror image. utdallas.edutru.ca
Creation of Stereocenters: A chiral center can be created by introducing a substituent onto the methyl group of the urea moiety or by adding a fourth, different substituent to one of the aromatic carbons if saturation is introduced. The presence of 'n' chiral centers can lead to a maximum of 2^n stereoisomers. khanacademy.orgpressbooks.pub These stereoisomers consist of pairs of enantiomers and diastereomers.
Atropisomerism: A unique form of chirality relevant to biphenyl systems is atropisomerism. This occurs when rotation around the single bond connecting the two phenyl rings is severely restricted due to bulky substituents placed at the ortho positions. utdallas.edu If the resulting conformations are stable and non-superimposable mirror images, they are considered atropisomers and can be isolated as separate enantiomers.
Studying the distinct biological activities of different stereoisomers is crucial, as often only one enantiomer is responsible for the desired pharmacological effect, while the other may be inactive or contribute to off-target effects.
Synthesis and Advanced Characterization of Analogs
The synthesis and characterization of newly designed analogs are essential steps to confirm their structure and purity before biological evaluation.
To understand the relationship between the molecular structure and its biological function (Structure-Function Relationship, SFR), substituents are varied systematically. This involves modifying specific positions on the molecule to probe the effects of steric bulk, electronics, and lipophilicity.
For example, a study might involve synthesizing a matrix of compounds where different substituents are placed at the 2'-, 3'-, and 4'-positions of the cyano-bearing phenyl ring. The resulting analogs would then be tested in a biological assay to determine how these changes affect activity.
The following hypothetical data table illustrates how SFR data might be presented for a series of analogs.
| Compound ID | Modification (R) | Position of R | IC₅₀ (nM) | cLogP | Rationale |
| Parent | -H | - | 15 | 3.5 | Reference compound |
| Analog 1 | -F | 3' | 12 | 3.7 | Explore effect of electron-withdrawing group. |
| Analog 2 | -OCH₃ | 3' | 45 | 3.4 | Explore effect of electron-donating group. |
| Analog 3 | -CH₃ | 3' | 25 | 4.0 | Explore effect of lipophilic, weakly donating group. |
| Analog 4 | -F | 2' | 95 | 3.7 | Probe for steric hindrance near the biphenyl linkage. |
| Analog 5 | Pyridyl | Replaces Cyano-phenyl | 112 | 2.9 | Assess impact of heterocyclic replacement on activity. nih.gov |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of potency. cLogP (calculated log P) is a measure of lipophilicity.
Unambiguous structural confirmation of novel derivatives is achieved through a combination of advanced spectroscopic techniques.
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio of a molecule. e-b-f.eu This allows for the determination of the elemental formula of a newly synthesized compound, confirming that the desired atoms are present in the correct numbers. It is a critical first step in characterization. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1D NMR (¹H and ¹³C): Provides fundamental information about the chemical environment of hydrogen and carbon atoms in the molecule. The ¹H NMR spectrum of a related compound, 4-cyano-4′-ethynylbiphenyl, shows distinct signals in the aromatic region, which would be expected for these analogs as well. researchgate.net
2D NMR: When structures are complex, 2D NMR experiments are employed to establish connectivity.
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the molecular skeleton, especially for confirming the position of substituents on the aromatic rings.
Comparative Studies of Molecular Interactions and Activities (non-clinical)
Impact of Structural Changes on Non-Covalent Binding
Without specific studies on analogs of 1-(4'-Cyano-4-biphenylyl)-3-methylurea, it is not possible to create a data table or provide a detailed analysis of how modifications to the biphenyl ring, the cyano group, or the methylurea moiety would specifically alter non-covalent binding interactions such as hydrogen bonds, hydrophobic interactions, or pi-stacking with a biological target.
Relative Modulation of Target Activities (in vitro/in silico)
Similarly, the absence of published comparative bioactivity data for a series of 1-(4'-Cyano-4-biphenylyl)-3-methylurea derivatives prevents the creation of a data table and a thorough discussion on how structural variations influence their potency or efficacy in modulating the activity of a specific target protein or pathway in either biochemical assays (in vitro) or computational models (in silico).
While the principles of medicinal chemistry and structure-based drug design could be used to hypothesize potential effects of structural modifications, such a discussion would be speculative and would not meet the requirement for an article based on detailed research findings.
Advanced Analytical Techniques for Characterization and Quantification
High-Resolution Spectroscopic Methods for Structural Elucidation
High-resolution spectroscopic methods are indispensable for unambiguously determining the chemical structure of a molecule like 1-(4'-Cyano-4-biphenylyl)-3-methylurea.
Advanced NMR Spectroscopy (e.g., Solid-State NMR, DOSY, ROESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. For a complete structural assignment of 1-(4'-Cyano-4-biphenylyl)-3-methylurea, a suite of advanced NMR experiments would be employed.
¹H and ¹³C NMR: Standard one-dimensional proton and carbon NMR would confirm the presence of all hydrogen and carbon atoms. The ¹H NMR spectrum is expected to show distinct signals for the methyl group, the N-H protons of the urea (B33335) linkage, and the aromatic protons of the biphenyl (B1667301) rings. The ¹³C NMR would similarly show characteristic peaks for the methyl carbon, the urea carbonyl carbon, the nitrile carbon, and the aromatic carbons.
Solid-State NMR (SSNMR): In the absence of single crystals for X-ray diffraction, SSNMR could provide valuable information about the compound's structure and packing in the solid state. It can distinguish between different polymorphs and provide insights into intermolecular interactions.
Diffusion-Ordered Spectroscopy (DOSY): This two-dimensional NMR technique separates signals based on the diffusion coefficient of the molecules. A DOSY experiment on a pure sample of 1-(4'-Cyano-4-biphenylyl)-3-methylurea would show all proton signals aligned horizontally, confirming they belong to a single molecular entity.
Rotating-Frame Overhauser Effect Spectroscopy (ROESY): ROESY is used to determine spatial proximities between atoms within a molecule. For this compound, ROESY could confirm the connectivity between the methyl group and the urea nitrogen, and establish through-space correlations between protons on the two phenyl rings of the biphenyl moiety.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula.
Precise Mass Determination: For 1-(4'-Cyano-4-biphenylyl)-3-methylurea (C₁₅H₁₃N₃O), the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm).
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would be performed to study the compound's fragmentation pattern. By inducing fragmentation of the protonated molecule [M+H]⁺, characteristic product ions would be generated. Expected fragmentation pathways would include cleavage of the urea linkage and fragmentations of the biphenyl system, providing further confirmation of the molecule's structure.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint."
FTIR Spectroscopy: The FTIR spectrum of 1-(4'-Cyano-4-biphenylyl)-3-methylurea would be expected to display characteristic absorption bands for its functional groups. Key expected peaks include the nitrile (C≡N) stretching vibration (typically around 2220-2240 cm⁻¹), the carbonyl (C=O) stretching of the urea group (around 1630-1680 cm⁻¹), N-H stretching vibrations (around 3300-3500 cm⁻¹), and C-H stretching and bending modes for the aromatic and methyl groups.
Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The nitrile group, being a symmetric and polarizable bond, is expected to show a strong and sharp signal in the Raman spectrum, which is particularly useful for identification. researchgate.net Aromatic ring vibrations would also be prominent.
| Functional Group | Expected Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H (Urea) | Stretching | 3300-3500 | Medium-Strong (FTIR) |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium-Weak (FTIR) |
| C-H (Methyl) | Stretching | 2850-2960 | Medium (FTIR) |
| C≡N (Nitrile) | Stretching | 2220-2240 | Medium (FTIR), Strong (Raman) |
| C=O (Urea) | Stretching (Amide I) | 1630-1680 | Strong (FTIR) |
| N-H (Urea) | Bending (Amide II) | 1550-1620 | Medium-Strong (FTIR) |
| C=C (Aromatic) | Ring Stretching | 1400-1600 | Medium-Strong (FTIR/Raman) |
X-ray Crystallography for Absolute Structure Determination and Intermolecular Packing
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. If suitable crystals of 1-(4'-Cyano-4-biphenylyl)-3-methylurea could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding involving the urea N-H and C=O groups and potential π-π stacking of the biphenyl rings. This information is crucial for understanding the compound's solid-state properties.
Advanced Chromatographic and Separation Techniques
Chromatographic techniques are essential for separating the compound from impurities and for its quantification.
Ultra-High Performance Liquid Chromatography (UHPLC) Method Development
UHPLC offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it the method of choice for analyzing pharmaceutical compounds and related impurities.
A UHPLC method for 1-(4'-Cyano-4-biphenylyl)-3-methylurea would typically be developed using a reversed-phase column (e.g., a C18 stationary phase). The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Method development would involve optimizing parameters such as:
Column Chemistry and Dimensions: Selecting a sub-2 µm particle size column for high efficiency.
Mobile Phase Composition and Gradient: Developing a gradient elution program to ensure good separation from any potential impurities.
Flow Rate and Column Temperature: Optimizing these for the best balance of speed and resolution.
Detector Wavelength: The biphenyl chromophore would allow for sensitive detection using a UV detector, likely at a wavelength around 254 nm or at the compound's specific λmax.
Once developed, this UHPLC method would be validated according to regulatory guidelines for specificity, linearity, accuracy, precision, and robustness, making it suitable for quality control and stability studies.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. news-medical.net It is the gold standard for the analysis of volatile and semi-volatile compounds. In the context of 1-(4'-Cyano-4-biphenylyl)-3-methylurea, which is a relatively non-volatile molecule, the primary application of GC-MS is not for the direct analysis of the parent compound but for the identification and quantification of volatile byproducts that may arise during its synthesis or degradation.
The synthesis of urea compounds often involves precursors such as isocyanates and amines. Volatile impurities from these starting materials or side reactions, such as residual solvents or thermal decomposition products, can be effectively monitored using headspace or direct injection GC-MS. For instance, potential volatile byproducts could include methyl isocyanate, aniline (B41778) derivatives, or biphenyl precursors.
The process involves injecting the sample into a heated inlet, where volatile components are vaporized and carried by an inert gas through a capillary column. news-medical.net Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. news-medical.net As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification. news-medical.net
Table 1: Hypothetical GC-MS Analysis of Volatile Byproducts in a 1-(4'-Cyano-4-biphenylyl)-3-methylurea Sample This table illustrates potential data and is not derived from experimental results.
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) | Potential Origin |
|---|---|---|---|
| Methyl Isocyanate | 3.5 | 57, 42, 29 | Synthesis Precursor |
| Acetonitrile | 4.1 | 41, 40, 39 | Residual Solvent |
| 4-Aminobiphenyl | 12.8 | 169, 141, 115 | Precursor Impurity |
| 4-Cyanobiphenyl | 14.2 | 179, 152, 127 | Synthesis Intermediate |
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com It combines the advantages of both gas and liquid chromatography, offering high efficiency and fast analysis times due to the low viscosity and high diffusivity of the supercritical fluid mobile phase. uva.es SFC is particularly well-suited for the analysis and purification of moderately polar to nonpolar compounds that are challenging to separate by conventional HPLC.
For a molecule like 1-(4'-Cyano-4-biphenylyl)-3-methylurea, which possesses moderate polarity, SFC presents a compelling alternative to normal-phase or reversed-phase HPLC. The technique allows for rapid method development and is considered a "green" technology due to the significant reduction in organic solvent consumption. uva.es Small amounts of organic modifiers, such as methanol or ethanol, are often added to the CO2 mobile phase to increase its solvating power and achieve the desired retention and selectivity. chromatographyonline.com
The separation of 1-(4'-Cyano-4-biphenylyl)-3-methylurea from its structurally similar impurities, such as isomers or related urea analogs, can be significantly faster and more efficient with SFC compared to HPLC, often reducing analysis times from several minutes to under a minute. researchgate.net
Table 2: Comparative Analysis of 1-(4'-Cyano-4-biphenylyl)-3-methylurea by HPLC vs. SFC This table illustrates potential data and is not derived from experimental results.
| Parameter | HPLC (Reversed-Phase) | SFC |
|---|---|---|
| Column | C18 (4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (4.6 x 100 mm, 3 µm) |
| Mobile Phase | Acetonitrile/Water Gradient | CO2/Methanol (80:20) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Run Time | 15 min | 3 min |
| Backpressure | ~150 bar | ~120 bar |
Capillary Electrophoresis (CE) for Purity Assessment
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. Its high efficiency, minimal sample and solvent consumption, and rapid analysis times make it an excellent tool for assessing the purity of pharmaceutical compounds. nih.gov While 1-(4'-Cyano-4-biphenylyl)-3-methylurea is a neutral molecule, its purity can be assessed using Micellar Electrokinetic Chromatography (MEKC), a mode of CE where a surfactant is added to the buffer to form micelles, allowing for the separation of neutral compounds.
In a typical CE purity assessment, a small plug of the sample is injected into a fused-silica capillary filled with a background electrolyte (buffer). When a high voltage is applied, components migrate through the capillary at different velocities depending on their electrophoretic mobility and interaction with the buffer system. Detection is typically performed using UV-Vis spectroscopy, leveraging the chromophoric biphenyl system in the molecule. The resulting electropherogram provides sharp, well-resolved peaks, allowing for accurate quantification of the main component and any charged or neutral impurities. researchgate.net
Table 3: Hypothetical Purity Assessment of 1-(4'-Cyano-4-biphenylyl)-3-methylurea by CE This table illustrates potential data and is not derived from experimental results.
| Peak ID | Migration Time (min) | Corrected Peak Area (%) | Identification |
|---|---|---|---|
| 1 | 4.8 | 0.15 | Unknown Impurity |
| 2 | 5.5 | 99.75 | 1-(4'-Cyano-4-biphenylyl)-3-methylurea |
| 3 | 6.1 | 0.10 | Starting Material |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information that is often unattainable with either technique alone. news-medical.net They are indispensable for the definitive identification of compounds and the structural elucidation of unknown impurities.
LC-NMR and LC-MS for Online Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are two of the most powerful hyphenated techniques for online analysis.
LC-MS couples the separation power of HPLC with the sensitive and specific detection of a mass spectrometer. nih.gov As the 1-(4'-Cyano-4-biphenylyl)-3-methylurea and any related impurities elute from the LC column, they are ionized (e.g., by electrospray ionization, ESI) and analyzed by the mass spectrometer. This provides the molecular weight of each component and, through tandem MS (MS/MS), detailed structural information from fragmentation patterns. nih.gov This is crucial for confirming the identity of the main peak and for tentatively identifying unknown impurities based on their mass.
LC-NMR directly links an LC system to an NMR spectrometer. mdpi.com This allows for the acquisition of detailed NMR spectra (e.g., ¹H NMR) of compounds as they elute from the column. semanticscholar.org While less sensitive than MS, NMR provides unambiguous structural information, making it the definitive tool for structure elucidation. nih.gov For 1-(4'-Cyano-4-biphenylyl)-3-methylurea, LC-NMR could be used to confirm the structure of the main peak in real-time and to identify the exact structure of a significant impurity without the need for time-consuming offline isolation.
Table 4: Information Obtained from LC-MS and LC-NMR for an Impurity This table illustrates potential data and is not derived from experimental results.
| Technique | Data Obtained | Interpretation |
|---|---|---|
| LC-MS | Molecular Ion [M+H]⁺ at m/z 252 | Confirms molecular weight of 251.28 g/mol |
| LC-MS/MS | Fragments at m/z 195, 179 | Suggests loss of the methylurea (B154334) group |
| LC-NMR | ¹H NMR spectrum | Provides definitive structural information, confirming proton environments and connectivity |
GC-IR and GC-MS for Mixture Analysis
For the analysis of volatile mixtures, the combination of Gas Chromatography-Infrared Spectroscopy (GC-IR) and GC-MS offers complementary information. news-medical.net While GC-MS is excellent at separating and identifying compounds based on their mass fragmentation, it can struggle to differentiate between isomers, which may produce nearly identical mass spectra. nih.gov
GC-IR , on the other hand, provides information about the functional groups present in a molecule. As components elute from the GC column, they pass through a light pipe or are deposited onto an IR-transparent surface, and an infrared spectrum is recorded. nih.gov The absorption of specific infrared frequencies corresponds to particular molecular vibrations, allowing for the identification of functional groups (e.g., C≡N, C=O, N-H). This makes GC-IR highly effective for distinguishing between structural isomers. nih.gov
When analyzing volatile byproducts from the synthesis of 1-(4'-Cyano-4-biphenylyl)-3-methylurea, a parallel GC-MS and GC-IR analysis would provide a highly confident identification of all components in a mixture.
Table 5: Differentiating Isomeric Impurities with GC-MS and GC-IR This table illustrates potential data and is not derived from experimental results.
| Isomer | GC-MS Data (m/z) | GC-IR Data (cm⁻¹) |
|---|---|---|
| Isomer A (e.g., 2'-Cyano isomer) | 179, 152, 127 | 2225 (C≡N stretch), unique fingerprint region |
| Isomer B (e.g., 3'-Cyano isomer) | 179, 152, 127 | 2228 (C≡N stretch), unique fingerprint region |
Emerging Applications in Materials Science and Engineering Non Liquid Crystal Properties
Organic Electronics and Optoelectronic Devices
Molecular Design for Charge Transport or Light Emission in Devices
There is no available research detailing the specific molecular design of 1-(4'-Cyano-4-biphenylyl)-3-methylurea for the purpose of enhancing charge transport or light emission in organic electronic devices. While cyanobiphenyl moieties are known components in some organic semiconductors, and urea (B33335) groups can influence molecular packing through hydrogen bonding, specific studies quantifying the charge mobility, HOMO/LUMO energy levels, or electroluminescent properties of this particular compound in a device context are not documented.
Integration into Thin Films or Molecular Architectures
Information regarding the integration of 1-(4'-Cyano-4-biphenylyl)-3-methylurea into thin films or specific molecular architectures for electronic or optoelectronic applications is not present in the surveyed literature. Methods of deposition (e.g., vacuum thermal evaporation, solution processing) and the resulting film morphology, crystallinity, and electronic performance for this compound have not been reported.
Smart Materials and Stimuli-Responsive Systems
Development of Molecular Switches or Sensors (non-biological sensing)
The development and characterization of 1-(4'-Cyano-4-biphenylyl)-3-methylurea as a molecular switch or a non-biological sensor are not described in scientific publications. Research on molecular switches often involves molecules that can undergo reversible isomerization or conformational changes in response to external stimuli like light or pH, but this specific compound has not been identified as a candidate or subject of such studies.
Self-Healing Polymers or Adaptive Networks
While urea-based compounds are known to impart self-healing properties to polymers through the formation of reversible hydrogen bond networks, there is no specific research that incorporates 1-(4'-Cyano-4-biphenylyl)-3-methylurea into a polymer backbone or network to create self-healing or adaptive materials. Performance metrics such as healing efficiency, mechanical property recovery, and the responsive nature of such hypothetical materials are therefore unavailable.
Organic Catalysis and Reaction Medium Development
There are no documented instances of 1-(4'-Cyano-4-biphenylyl)-3-methylurea being utilized as an organocatalyst or as a specialized reaction medium. Its potential catalytic activity or ability to organize reactants for specific chemical transformations has not been a subject of investigation in the available literature.
Utilization of Urea Functionality in Organocatalysis
The urea group is a powerful and effective hydrogen-bond donor, a characteristic that allows urea-containing molecules to function as organocatalysts. nih.gov By forming strong and directional hydrogen bonds, these catalysts can activate electrophilic substrates and stabilize transition states, thereby accelerating a variety of chemical reactions. nih.govrsc.org The two N-H protons of the urea moiety can engage with an acceptor atom on a substrate, enhancing its reactivity toward a nucleophile. nih.gov This interaction often dictates the stereoselectivity of the reaction, making urea-based catalysts valuable in asymmetric synthesis. nih.gov
While specific studies detailing the catalytic activity of 1-(4'-Cyano-4-biphenylyl)-3-methylurea are not prominent in the literature, the principles of urea-based catalysis suggest its potential. The electron-withdrawing nature of the cyano group, transmitted through the biphenyl (B1667301) scaffold, is expected to increase the acidity of the urea's N-H protons. rsc.org This enhanced acidity strengthens its hydrogen-bonding capability, which is a key determinant of catalytic performance. rsc.org Research on other 1,3-diaryl ureas has shown that they can be more active hydrogen-bond donor catalysts than their thiourea (B124793) analogs in certain reactions. rsc.org
Urea derivatives have proven effective in a range of organocatalytic reactions. The table below, compiled from research on various urea-based catalysts, illustrates the types of transformations they can promote.
Table 1: Examples of Reactions Catalyzed by Urea-Based Organocatalysts
| Reaction Type | Catalyst Type | Role of Urea Moiety | Ref |
|---|---|---|---|
| Friedel–Crafts Alkylation | Urea-derived MOF | Hydrogen-bond donating catalyst | rsc.org |
| C–H Functionalization | 3,5-bis(trifluoromethyl)phenyl urea | Lewis acid catalysis via hydrogen bonding | chemrxiv.org |
| Michael Addition | Bifunctional urea-squaramide | Substrate activation via H-bonding | |
| Aldol Reaction | Amino acid-based ureas | Transition state stabilization | unipa.it |
Solvents and Reaction Accelerators Based on Urea Structures
The strong hydrogen-bonding capabilities of urea derivatives also position them as functional materials for use as specialized solvents and reaction accelerators. google.comgoogle.com Their ability to form extensive, ordered networks through non-covalent interactions can create unique reaction environments. unipa.itjst.go.jp
As reaction accelerators, particularly in epoxy resin formulations, substituted ureas have been shown to significantly lower the required curing temperatures and shorten curing times. google.comrbhltd.compolymerinnovationblog.com They can lower the activation energy of crosslinking reactions, and at elevated temperatures, some aryl ureas can dissociate to release species that synergistically accelerate the curing process. google.com The effectiveness of a urea derivative as an accelerator is often related to its substitution pattern and solubility within the resin matrix. rbhltd.compolymerinnovationblog.com
The following table demonstrates the effect of different urea accelerators on the curing profile of a dicyandiamide (B1669379) (DICY) cured epoxy resin system.
Table 2: Effect of Substituted Urea Accelerators on Epoxy Resin Curing
| Accelerator (5.0 phr) | Onset Temperature (°C) | Gel Time at 140°C (min) | Shelf Life at 23°C (months) |
|---|---|---|---|
| Accelerator A | 152 | 23 | 12 |
| Accelerator B | 142 | 13 | 10 |
| Accelerator C | 138 | 7 | 9 |
Data adapted from a representative system to illustrate typical performance trends. glorisochem.com
Furthermore, the self-assembly properties of urea derivatives, including those with rigid cores like biphenyl, can lead to the formation of supramolecular gels. jst.go.jpnih.gov These gel networks, which immobilize the solvent, can act as novel reaction media. unipa.it Catalysis within these gel phases can offer advantages such as enhanced catalyst stability and the potential for catalyst reuse. unipa.itjst.go.jp The ordered arrangement of the gelator molecules can create confined spaces that influence reaction pathways and selectivity in a manner distinct from bulk solution. unipa.it For 1-(4'-Cyano-4-biphenylyl)-3-methylurea, its structure is conducive to forming such self-assembled materials, suggesting a potential, though underexplored, application in this domain. jst.go.jp
Future Research Directions and Unexplored Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Design
The convergence of artificial intelligence (AI) and chemistry offers a paradigm shift in the design and discovery of novel molecules. For 1-(4'-Cyano-4-biphenylyl)-3-methylurea, AI and machine learning (ML) can accelerate the exploration of its chemical space to identify derivatives with enhanced properties.
Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on large chemical databases to design novel analogues. These models can learn the underlying chemical rules and structural motifs of known active compounds, like VEGFR-2 inhibitors bearing a biphenyl (B1667301) urea (B33335) scaffold, to generate new molecules with a high probability of possessing desired biological activity. rsc.orgnih.gov The objective would be to optimize for multiple parameters simultaneously, including binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Furthermore, predictive ML models, particularly quantitative structure-activity relationship (QSAR) models, can be developed to screen virtual libraries of derivatives. By correlating structural features with biological activity, these models can prioritize a smaller, more promising set of compounds for synthesis and experimental testing, thereby saving significant time and resources.
Exploration of Novel Synthetic Pathways for Scalability and Sustainability
The synthesis of urea derivatives has traditionally relied on reagents like phosgene (B1210022) and isocyanates, which pose significant safety and environmental hazards. nih.gov Future research must focus on developing scalable and sustainable synthetic routes to 1-(4'-Cyano-4-biphenylyl)-3-methylurea and its analogues.
Green chemistry principles should guide the development of new synthetic strategies. This includes exploring reactions in environmentally benign solvents, such as water, which has been shown to be a viable medium for the synthesis of some unsymmetrical N,N'-biphenyl ureas. researchgate.net Alternative, less hazardous carbonyl sources to phosgene, such as diethyl carbonate or CO₂ itself, could be investigated. Catalytic methods, including transition-metal-catalyzed carbonylative coupling reactions, offer an elegant way to construct the urea moiety while minimizing stoichiometric waste. nih.gov
For scalability, shifting from batch processing to continuous flow chemistry presents a promising avenue. Flow synthesis can offer improved safety, better control over reaction parameters (temperature, pressure, and mixing), higher yields, and easier integration into automated synthesis platforms, making the production of the compound and its derivatives more efficient and cost-effective.
Advanced Characterization under Operando Conditions
To fully understand the mechanism of action or the material properties of 1-(4'-Cyano-4-biphenylyl)-3-methylurea, it is crucial to study it under conditions that mimic its actual operating environment. Operando characterization techniques enable real-time observation of chemical and physical changes as they happen.
If the compound is being investigated as a potential therapeutic agent, operando spectroscopy could be used to monitor its interaction with its biological target (e.g., an enzyme) in real-time. For instance, techniques like surface-enhanced Raman spectroscopy (SERS) or specialized FT-IR methods could provide vibrational information on the key interactions, such as hydrogen bonding between the urea group and amino acid residues, within a functioning biological system. acs.org
In the context of materials science, where cyano-biphenyl compounds are used in liquid crystals, operando techniques are invaluable. For example, in-situ X-ray diffraction (XRD) or polarized optical microscopy coupled with controlled temperature and electric field application could reveal the dynamics of phase transitions and the alignment of the molecules in real-time, providing critical insights for the design of new display or sensor technologies.
Multiscale Modeling and Simulation of Complex Systems Involving the Compound
Computational modeling and simulation provide a molecular-level understanding that is often inaccessible through experimental methods alone. A multiscale modeling approach, which combines different levels of theory, is particularly powerful for studying complex systems involving 1-(4'-Cyano-4-biphenylyl)-3-methylurea. nih.govnih.gov
At the most detailed level, quantum mechanics (QM) can be used to accurately describe the electronic structure and reactivity of the molecule. For studying its interaction with a biological target like a protein, a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach is ideal. In this method, the compound and the protein's active site are treated with high-level QM theory, while the rest of the protein and the surrounding solvent are described by a more computationally efficient MM force field. frontiersin.org This allows for an accurate calculation of binding energies and the elucidation of reaction mechanisms.
At a larger scale, all-atom molecular dynamics (MD) simulations can be used to study the conformational dynamics of the compound, its solvation properties, and its self-assembly behavior over nanoseconds to microseconds. arxiv.orgresearchgate.netacs.org For even larger systems and longer timescales, coarse-grained (CG) modeling, where groups of atoms are represented as single beads, can be employed to investigate processes like membrane permeation or the formation of large-scale assemblies in materials. researchgate.net
Table 1: Multiscale Modeling Techniques and Their Applications
| Modeling Technique | Scale | Key Applications for 1-(4'-Cyano-4-biphenylyl)-3-methylurea |
|---|---|---|
| Quantum Mechanics (QM) | Electronic | Calculating reaction barriers, electronic properties (e.g., dipole moment), and accurate interaction geometries. |
| QM/MM | Atomic/Molecular | Simulating enzyme-ligand interactions with high accuracy; studying reaction mechanisms in a biological environment. frontiersin.org |
| All-Atom MD | Molecular/Supramolecular | Investigating conformational flexibility, binding dynamics to proteins, self-assembly, and liquid crystal phase behavior. arxiv.orgresearchgate.netacs.org |
| Coarse-Grained MD | Mesoscale | Simulating large-scale phenomena like membrane permeation, polymer morphology, or the formation of material domains. researchgate.net |
Development of Next-Generation Molecular Probes and Tools for Chemical Biology
The unique structure of 1-(4'-Cyano-4-biphenylyl)-3-methylurea makes it an attractive scaffold for the development of molecular probes and tools to investigate biological systems. The urea moiety is a privileged hydrogen-bonding motif for protein recognition, while the biphenyl core provides a rigid framework that can be functionalized without disrupting the core interactions. nih.gov
Future research could focus on transforming this compound into a chemical biology tool by incorporating specific functionalities:
Fluorescent Probes: By attaching a fluorophore to a non-critical position of the molecule, a fluorescent probe could be created. This would enable researchers to visualize the compound's subcellular localization and track its movement within living cells using advanced microscopy techniques.
Affinity-Based Probes: Immobilizing the compound onto a solid support, such as sepharose beads, would create an affinity matrix. This tool could be used in pull-down experiments with cell lysates to identify the specific proteins that bind to the compound, a crucial step in target validation and understanding off-target effects.
Photoaffinity Probes: The incorporation of a photo-activatable group (e.g., a diazirine or an azide) would yield a photoaffinity label. Upon UV irradiation, this probe would covalently cross-link to its binding partners in close proximity. Subsequent proteomic analysis can then identify these partners, providing a powerful method for mapping direct molecular interactions in a native biological context.
By pursuing these advanced research directions, the scientific community can significantly expand the utility and understanding of 1-(4'-Cyano-4-biphenylyl)-3-methylurea, paving the way for new applications in both medicine and materials science.
Q & A
Q. Example Table: Substituent Impact on IC₅₀ Values
| Substituent (R) | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| -CN | Kinase X | 0.45 | |
| -F | Kinase X | 1.2 | |
| -OCH₃ | Kinase X | 2.8 |
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm biphenyl connectivity and urea moiety .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., C₂₁H₁₇N₃O) .
- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradient .
Troubleshooting:
- Detect impurities (e.g., unreacted amine) via LC-MS and optimize purification steps .
Advanced: What methodologies are employed to study the environmental persistence of this compound?
Answer:
Degradation Studies:
- Expose the compound to simulated sunlight (UV irradiation) or microbial cultures, then analyze degradation products via LC-QTOF-MS .
- Compare half-life (t₁/₂) in soil vs. aquatic systems.
Ecotoxicology Assays:
Key Finding:
Phenylurea derivatives often show moderate persistence (t₁/₂ = 30–60 days in soil), influenced by cyano group hydrophobicity .
Basic: How is the compound screened for potential enzyme inhibition activity?
Answer:
Enzyme Selection: Target enzymes linked to diseases (e.g., glycogen phosphorylase for diabetes) .
In Vitro Assays:
- Kinetic Assays: Measure activity via spectrophotometry (e.g., NADH depletion for dehydrogenases).
- IC₅₀ Determination: Use dose-response curves with 8–10 concentration points .
Example Protocol:
Advanced: What strategies mitigate low yields during scale-up synthesis?
Answer:
- Flow Chemistry: Implement continuous flow reactors to enhance mixing and heat transfer, reducing side reactions .
- DoE (Design of Experiments): Optimize parameters (solvent ratio, temperature) using response surface methodology .
- Catalyst Screening: Test palladium or copper catalysts for coupling steps to improve efficiency .
Basic: How do researchers validate target engagement in cellular models?
Answer:
Cellular Thermal Shift Assay (CETSA): Monitor compound-induced protein stabilization via Western blot .
Fluorescence Polarization: Use labeled probes to detect binding in live cells .
Case Study:
- In cancer cell lines, measure apoptosis (Annexin V assay) and correlate with target enzyme inhibition .
Advanced: How are computational tools integrated into mechanistic studies?
Answer:
MD Simulations: Simulate compound-enzyme binding over 100 ns to identify key interactions (e.g., hydrogen bonds with cyano group) .
QSAR Models: Train models using datasets of urea derivatives to predict bioactivity and guide synthesis .
Software:
- Schrödinger Suite, AutoDock Vina, or GROMACS for simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
